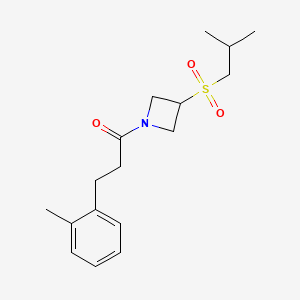

![molecular formula C10H7ClN2O2S2 B2693344 methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate CAS No. 303145-89-3](/img/structure/B2693344.png)

methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

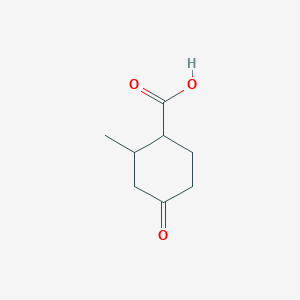

“Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate” is a chemical compound with the CAS Number 303145-63-3 and a linear formula of C10H7ClN2O2S2 . It has a molecular weight of 286.76 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of similar compounds involves the reactions of aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride (Appel salt) to give N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines . The conditions for these reactions were optimized with respect to base, temperature, and reaction time .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7ClN2O2S2/c1-15-10(14)6-2-4-7(5-3-6)12-9-8(11)13-17-16-9/h2-5H,1H3/b12-9- . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis

The dithiazole moiety in the compound has the ability to undergo nucleophilic attacks, thanks to the latent cyano group within the dithiazole moiety . This property can be leveraged in various chemical reactions.Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 286.76 .Aplicaciones Científicas De Investigación

Synthesis of Pyridothienopyrimidines

Methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates, synthesized via the Thorpe-Ziegler reaction, were used in the creation of amidine derivatives and substituted pyridothienopyrimidines. These compounds were obtained through reactions with amide acetals, revealing the influence of substituents, solvent, and temperature on the reaction outcomes. A novel approach to synthesizing substituted pyridothienopyrimidines was developed, highlighting the compound's role in the innovative synthesis of complex heterocycles (Medvedeva et al., 2010).

Creation of Isothiazoles

The compound was utilized in the synthesis of methyl 5-cyano-3-methylisothiazole-4-carboxylate from methyl 3-aminocrotonate, showcasing a method related to Woodward’s synthesis. This highlights its use in generating isothiazoles through reactions with active methylene compounds, leading to various heterocyclic structures (Clarke et al., 1998).

Anticancer Agent Synthesis

In the quest for novel anticancer agents, analogs of the compound were synthesized and evaluated for cytotoxicity against human tumor cell lines. Certain analogs displayed potent growth inhibition against melanoma and ovarian cancer cells, marking its significance in the development of new antitumor agents (Penthala et al., 2011).

Development of Thiophene and Thiotetronic Acid Derivatives

Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from the compound, were explored for synthesizing thiophene-2,4-diols and their derivatives. This work provided a novel route to ethers of thiotetronic and α-halogenothiotetronic acids, expanding the chemical repertoire for pharmaceutical and material science applications (Corral & Lissavetzky, 1984).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

The future directions for this compound could involve further exploration of its chemical properties and potential applications. Its ability to undergo nucleophilic attacks could be leveraged in the synthesis of other compounds . Additionally, given the biological activity of similar compounds, there may be potential for exploring its use in medical or pharmaceutical applications .

Propiedades

IUPAC Name |

methyl 3-[(4-chlorodithiazol-5-ylidene)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S2/c1-15-10(14)6-3-2-4-7(5-6)12-9-8(11)13-17-16-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMVSANJFKMNJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N=C2C(=NSS2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B2693261.png)

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2693263.png)

![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]prop-2-enamide](/img/structure/B2693265.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)

![2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2693273.png)